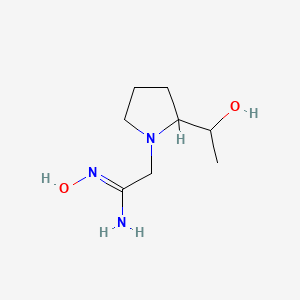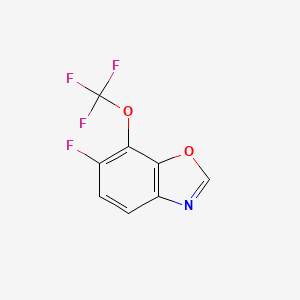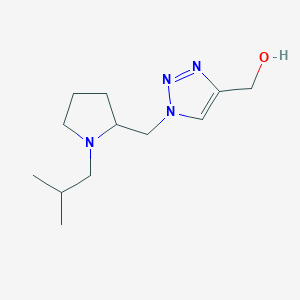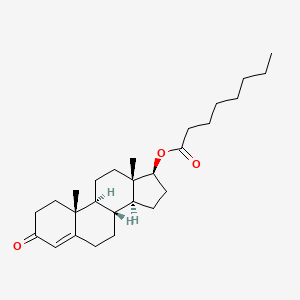
17beta-Hydroxyandrost-4-en-3-one octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17beta-Hydroxyandrost-4-en-3-one octanoate, also known as testosterone octanoate, is a synthetic ester of testosterone. It is a derivative of the naturally occurring anabolic steroid testosterone, which plays a crucial role in the development and maintenance of male reproductive tissues and secondary sexual characteristics. The compound is characterized by its molecular formula C27H42O3 and a molecular weight of 414.62058 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17beta-Hydroxyandrost-4-en-3-one octanoate typically involves the esterification of testosterone with octanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
17beta-Hydroxyandrost-4-en-3-one octanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new esters or amides.
Scientific Research Applications
17beta-Hydroxyandrost-4-en-3-one octanoate has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential therapeutic applications in hormone replacement therapy and treatment of certain cancers.
Industry: Used in the formulation of pharmaceutical products and as a standard in quality control laboratories
Mechanism of Action
The mechanism of action of 17beta-Hydroxyandrost-4-en-3-one octanoate involves its conversion to testosterone in the body. Testosterone then binds to androgen receptors in target tissues, leading to the activation of specific genes that regulate the development and maintenance of male characteristics. The molecular targets include androgen receptors, which are part of the nuclear receptor family of transcription factors .
Comparison with Similar Compounds
Similar Compounds
- Testosterone enanthate
- Testosterone cypionate
- Testosterone decanoate
- Testosterone undecanoate
Uniqueness
17beta-Hydroxyandrost-4-en-3-one octanoate is unique due to its specific ester chain length, which affects its pharmacokinetics and duration of action. Compared to other testosterone esters, it has a moderate half-life, making it suitable for various therapeutic applications .
Properties
CAS No. |
29430-22-6 |
|---|---|
Molecular Formula |
C27H42O3 |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] octanoate |
InChI |
InChI=1S/C27H42O3/c1-4-5-6-7-8-9-25(29)30-24-13-12-22-21-11-10-19-18-20(28)14-16-26(19,2)23(21)15-17-27(22,24)3/h18,21-24H,4-17H2,1-3H3/t21-,22-,23-,24-,26-,27-/m0/s1 |
InChI Key |
KCQOWSKVHVGCCF-ZLQWOROUSA-N |
Isomeric SMILES |
CCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |
Canonical SMILES |
CCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



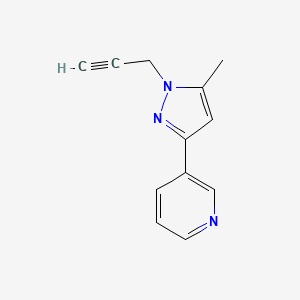
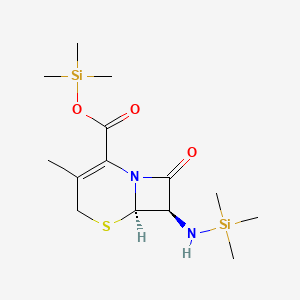
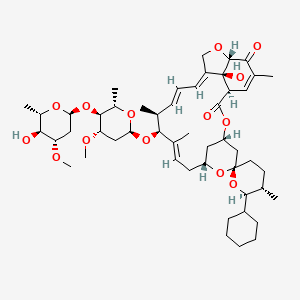
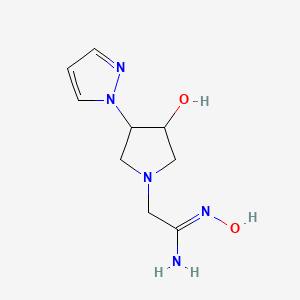
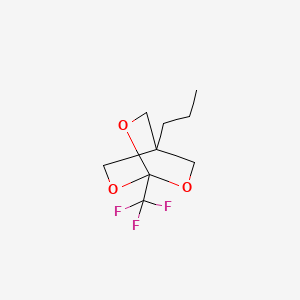
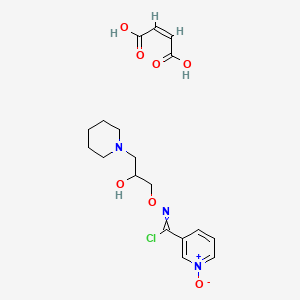
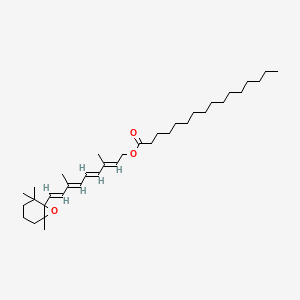
![(S)-N-[2-(2-Cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]-2-(3,4-dichlorobenzyl)thiazole-4-carboxamide](/img/structure/B15291133.png)

![(8R,9S,13S,14S)-2,4-dibromo-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one](/img/structure/B15291147.png)
